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Compound of Interest

Compound Name:
(Tetrahydro-2H-pyran-3-

yl)methanamine

Cat. No.: B1341123 Get Quote

Disclaimer: Specific experimental spectroscopic data for (Tetrahydro-2H-pyran-3-
yl)methanamine (CAS No. for hydrochloride salt: 1159599-89-9) is not publicly available in the

searched resources. This guide provides a comprehensive overview of the expected

spectroscopic characteristics and detailed experimental protocols based on the analysis of

structurally similar compounds and established principles of spectroscopic interpretation for the

benefit of researchers, scientists, and drug development professionals.

Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine is a saturated heterocyclic compound containing a

primary amine functional group. This structure is of interest in medicinal chemistry and drug

discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically

active molecules and the versatile reactivity of the primary amine. Spectroscopic analysis is

crucial for the unambiguous identification and characterization of this compound, ensuring its

purity and structural integrity during synthesis and further application. This guide outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (Tetrahydro-2H-pyran-3-
yl)methanamine based on the analysis of analogous structures.
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Table 1: Predicted ¹H NMR Spectral Data
Protons

Chemical Shift (δ)
ppm (Predicted)

Multiplicity
Coupling Constant
(J) Hz (Predicted)

H-2 (axial &

equatorial)
3.0 - 4.0 m -

H-3 1.8 - 2.2 m -

H-4 (axial &

equatorial)
1.2 - 1.9 m -

H-5 (axial &

equatorial)
1.2 - 1.9 m -

H-6 (axial &

equatorial)
3.0 - 4.0 m -

-CH₂-NH₂ 2.5 - 3.0 d ~6-7

-NH₂ 1.0 - 2.5 br s -

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm).

The amine protons are subject to exchange and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Chemical Shift (δ) ppm (Predicted)

C-2 65 - 75

C-3 35 - 45

C-4 20 - 30

C-5 20 - 30

C-6 65 - 75

-CH₂-NH₂ 40 - 50

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm).
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Table 3: Predicted IR Absorption Data
Functional Group

Absorption Range (cm⁻¹)
(Predicted)

Intensity

N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)

C-H Stretch (alkane) 2850 - 2960 Strong

N-H Bend (primary amine) 1590 - 1650 Medium to Strong

C-O-C Stretch (ether) 1050 - 1150 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Type m/z (Predicted) Fragmentation Pathway

[M+H]⁺ 116.1 Protonation of the amine

[M]⁺˙ 115.1 Molecular ion

Fragment 85.1 Loss of CH₂NH₂

Fragment 30.0 [CH₂NH₂]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of (Tetrahydro-2H-pyran-3-yl)methanamine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
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¹H NMR Acquisition:

Tune and shim the spectrometer for the chosen solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

To confirm the presence of the amine protons, a D₂O exchange experiment can be

performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H

spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 128-1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid (Tetrahydro-2H-pyran-3-yl)methanamine or a small amount of

the solid hydrochloride salt directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

After acquisition, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray

Ionization (ESI) source.

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent

such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible

with the mass spectrometer's ionization source.
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If necessary, filter the sample solution to remove any particulate matter.

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it via an LC system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Typical ESI source parameters should be optimized for the specific instrument and

compound.

Acquire data over a suitable mass range (e.g., m/z 50-500).

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-

induced dissociation (CID).

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an

unknown organic compound.
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Caption: A flowchart illustrating the typical workflow for organic compound identification using

spectroscopic methods.

To cite this document: BenchChem. [Spectroscopic Analysis of (Tetrahydro-2H-pyran-3-
yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341123#spectroscopic-data-of-tetrahydro-2h-pyran-
3-yl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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